![molecular formula C18H16N2O3S3 B2471019 (Z)-4-methyl-N-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzenesulfonamide CAS No. 301222-92-4](/img/structure/B2471019.png)
(Z)-4-methyl-N-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzenesulfonamide
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Description
(Z)-4-methyl-N-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H16N2O3S3 and its molecular weight is 404.52. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Hydrogen Bonding
Another aspect of scientific research on similar compounds involves their molecular structure and hydrogen bonding properties. For example, a study examined the structures of four related compounds, focusing on their hydrogen-bonded dimers, chains of rings, and sheets. The wide C-C-C angle at the methine C atom linking the two rings was a significant finding, with various hydrogen bonding patterns forming complex molecular structures (Delgado et al., 2005).
Antimicrobial Activity
Compounds with the core structure of "(Z)-4-methyl-N-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzenesulfonamide" have also been synthesized and tested for their antimicrobial activities. A particular study synthesized derivatives of the compound and tested them against various strains of gram-positive and gram-negative bacteria, comparing their effectiveness with standard drugs like Ampicillin and Ciprofloxacin. The results showed good to moderate antimicrobial activities for the synthesized compounds (PansareDattatraya & Devan, 2015).
properties
IUPAC Name |
4-methyl-N-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S3/c1-12-3-7-14(8-4-12)11-16-17(21)20(18(24)25-16)19-26(22,23)15-9-5-13(2)6-10-15/h3-11,19H,1-2H3/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIOSXGCTISSAW-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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